N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Description
N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclopentyloxy group, and a pyrazole carboxamide moiety. Its chemical properties and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-11-17(12(2)22(3)21-11)18(23)20-15-10-13(19)8-9-16(15)24-14-6-4-5-7-14/h8-10,14H,4-7H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYJXSQRGNSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the 5-chloro-2-cyclopentyloxyphenyl intermediate
Starting material: 5-chloro-2-hydroxyphenyl
Reagent: Cyclopentyl bromide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux
Reaction: Nucleophilic substitution to form 5-chloro-2-cyclopentyloxyphenyl
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Synthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid
Starting material: Acetylacetone
Reagent: Hydrazine hydrate
Conditions: Acidic or basic medium, solvent (e.g., ethanol), heating
Reaction: Cyclization to form 1,3,5-trimethylpyrazole
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Coupling of intermediates
Starting materials: 5-chloro-2-cyclopentyloxyphenyl, 1,3,5-trimethylpyrazole-4-carboxylic acid
Reagent: Coupling agent (e.g., EDCI, DCC)
Conditions: Solvent (e.g., dichloromethane), room temperature
Reaction: Formation of this compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Conditions: Acidic or basic medium, solvent (e.g., water, acetonitrile)
Products: Oxidized derivatives of the phenyl or pyrazole rings
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Reduction
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Solvent (e.g., ethanol, tetrahydrofuran)
Products: Reduced derivatives of the phenyl or pyrazole rings
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Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide)
Products: Substituted derivatives at the chloro or carboxamide positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Amines in the presence of a base
Major Products Formed
Oxidation: Hydroxylated or carboxylated derivatives
Reduction: Aminated or dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
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Biology
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme inhibition and protein binding
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Medicine
- Explored for its potential therapeutic properties
- Studied for its effects on cellular pathways and disease models
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Industry
- Utilized in the development of new materials and chemical processes
- Applied in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: Inhibition or modulation of enzyme activity
- Receptors: Binding to specific receptors on cell surfaces
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Pathways Involved
- Signal transduction pathways: Modulation of cellular signaling
- Metabolic pathways: Alteration of metabolic processes
Comparison with Similar Compounds
N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- N-(5-chloro-2-ethoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
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Comparison
Structural Differences: Variation in the substituent groups (e.g., cyclopentyloxy vs. methoxy or ethoxy)
Reactivity: Differences in reactivity due to the nature of the substituent groups
Applications: Unique applications based on specific structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
